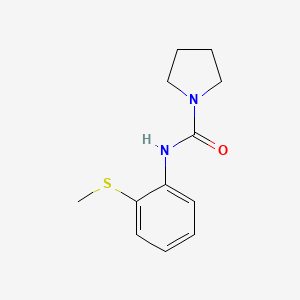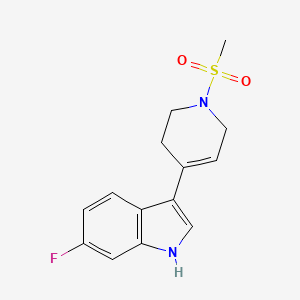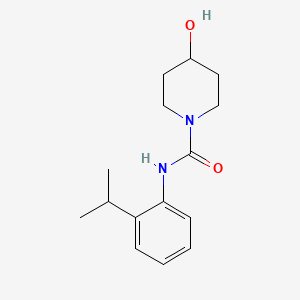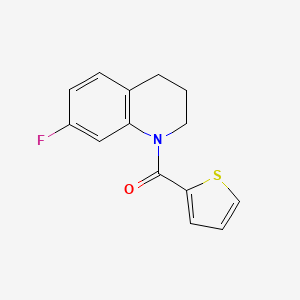![molecular formula C14H15ClN2O B7513146 N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole-based compounds. It is commonly referred to as CMI-977 or LEUKOTRIENE A4 HYDROLASE INHIBITOR. This compound has been the subject of scientific research due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide works by inhibiting the activity of leukotriene A4 hydrolase, which leads to a decrease in the production of leukotrienes. This results in a reduction in inflammation and other related physiological effects.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide in lab experiments include its potent inhibitory activity against leukotriene A4 hydrolase, its ability to reduce inflammation and oxidative stress, and its neuroprotective effects. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential use of this compound in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Development of more potent and selective inhibitors of leukotriene A4 hydrolase based on the structure of N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the treatment of various diseases. It works by inhibiting the activity of leukotriene A4 hydrolase, which leads to a decrease in the production of leukotrienes. It has various biochemical and physiological effects and has potential advantages and limitations for lab experiments. There are several future directions for research on this compound, including further studies to determine its safety and efficacy in humans and investigation of its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide involves the reaction of 3-chlorobenzylamine with 2-dimethylaminoacrolein in the presence of acetic acid. The resulting product is then treated with sodium borohydride to yield N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of leukotriene A4 hydrolase, an enzyme that is involved in the production of leukotrienes, which are inflammatory mediators.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-16-8-4-7-13(16)14(18)17(2)10-11-5-3-6-12(15)9-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRDJAQVQAZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)